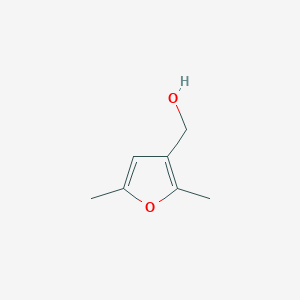
(2,5-Dimethylfuran-3-yl)methanol
Overview
Description
“(2,5-Dimethylfuran-3-yl)methanol” is a chemical compound with the CAS Number: 1003-96-9 . It has a molecular weight of 126.16 and its IUPAC name is (2,5-dimethyl-3-furyl)methanol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of furan platform chemicals (FPCs) like “(2,5-Dimethylfuran-3-yl)methanol” has been discussed in the literature . The process involves a switch from traditional resources such as crude oil to biomass . The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been explored .Molecular Structure Analysis
The molecular structure of “(2,5-Dimethylfuran-3-yl)methanol” is represented by the InChI Code: 1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3 .Chemical Reactions Analysis
The chemical kinetics of DMF for engine combustion simulations have been studied . A reduced n-heptane/toluene/DMF-polycyclic aromatic hydrocarbon (PAH) reaction mechanism was proposed and applied to predict the combustion and emissions of a diesel engine using diesel/DMF blend fuel .Physical And Chemical Properties Analysis
“(2,5-Dimethylfuran-3-yl)methanol” is a liquid at room temperature . It has a molecular weight of 126.16 .Scientific Research Applications
Biofuel Candidate
“(2,5-Dimethylfuran-3-yl)methanol” is a derivative of 2,5-Dimethylfuran (DMF), which has attracted attention as a potential biofuel . DMF, also known as a ‘sleeping giant’ of renewable chemicals, has physiochemical properties comparable to those of gasoline .
Furan Platform Chemicals
“(2,5-Dimethylfuran-3-yl)methanol” can be considered as a furan platform chemical (FPC). FPCs are directly available from biomass and can be used to synthesize a wide range of compounds . The use of FPCs is part of a larger shift in the chemical industry from traditional resources like crude oil to biomass .
Synthesis of Functionalized Tetrahydrofuran Derivatives
A three-step strategy has been proposed for the functionalization of the methyl group of 2,5-dimethylfuran, which includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .
Green Chemistry
The use of “(2,5-Dimethylfuran-3-yl)methanol” and other furan derivatives is part of the broader field of green chemistry, which seeks to reduce the environmental impact of chemical processes . The production of furan derivatives from biomass is an example of this approach .
Biorefineries
“(2,5-Dimethylfuran-3-yl)methanol” and other furan derivatives can be produced in biorefineries, which are facilities that convert biomass into fuels, power, heat, and chemicals . This is part of the larger trend of replacing traditional petroleum refineries with biorefineries .
Chiral Furan Synthesis
Furan platform chemicals, including “(2,5-Dimethylfuran-3-yl)methanol”, can be used in the synthesis of chiral furans . Chiral furans are important in the field of organic chemistry due to their potential applications in the synthesis of pharmaceuticals and other complex organic molecules .
Safety And Hazards
“(2,5-Dimethylfuran-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a highly flammable liquid and vapor, harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKVNZQOYBRCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439154 | |
| Record name | (2,5-dimethylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)methanol | |
CAS RN |
1003-96-9 | |
| Record name | (2,5-dimethylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dimethylfuran-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

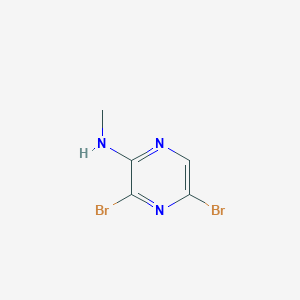
![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)
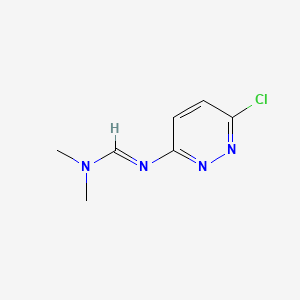

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)
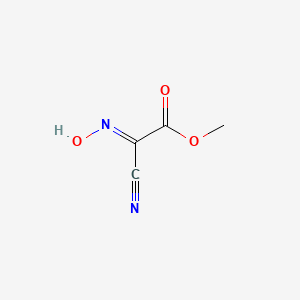


![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)
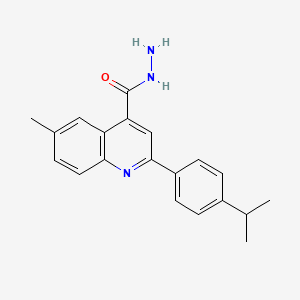
![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)